Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate
Overview
Description
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate is an organic compound with a complex structure that includes a valerate ester and a substituted phenyl group
Preparation Methods
The synthesis of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate typically involves the esterification of 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovaleric acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Scientific Research Applications
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its structural similarity to certain biological molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenyl group may also participate in hydrophobic interactions with protein binding sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxovalerate can be compared with similar compounds such as:
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoate: Similar structure but with a different chain length.
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxobutanoate: Another similar compound with a shorter chain length.
Ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopropanoate: A compound with an even shorter chain length, highlighting the impact of chain length on chemical properties and reactivity.
These comparisons highlight the uniqueness of this compound in terms of its specific chain length and the resulting chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-tert-butyl-2,6-dimethylphenyl)-5-oxopentanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-7-22-17(21)10-8-9-16(20)18-13(2)11-15(12-14(18)3)19(4,5)6/h11-12H,7-10H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVNYQPPMMIDTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=C(C=C(C=C1C)C(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001174543 | |
Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951889-40-0 | |
Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-40-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(1,1-dimethylethyl)-2,6-dimethyl-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001174543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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